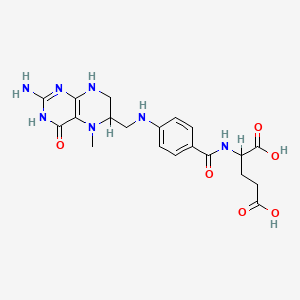
5-METHYLTETRAHYDROFOLIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYLTETRAHYDROFOLIC ACID involves multiple steps, starting from basic organic compounds.
Industrial Production Methods
Industrial production of this compound is usually carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of advanced techniques such as chromatography and crystallization to isolate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-METHYLTETRAHYDROFOLIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Nutritional Supplementation
5-MTHF is increasingly recognized for its superior bioavailability compared to synthetic folic acid. Clinical studies indicate that supplementation with 5-MTHF effectively raises serum and red blood cell folate levels more efficiently than traditional folic acid, particularly in populations with genetic polymorphisms affecting folate metabolism, such as MTHFR mutations .
Case Study: Pregnancy and Neural Tube Defects
A notable application of 5-MTHF is in pregnancy. Research has shown that 5-MTHF supplementation may reduce the risk of neural tube defects (NTDs) more effectively than folic acid. A randomized trial demonstrated that women taking 5-MTHF maintained better maternal folate status while reducing unmetabolized folic acid levels in plasma . This suggests that 5-MTHF could be a preferred option for prenatal supplementation.
Pharmacotherapy
5-MTHF has been explored as an adjunct therapy in various medical conditions, particularly those involving impaired folate metabolism.
Cancer Treatment
In oncology, 5-MTHF is used to enhance the efficacy of chemotherapeutic agents like methotrexate. Methotrexate acts as an antifolate drug, and supplementation with 5-MTHF can mitigate its side effects by replenishing folate levels, thereby improving patient tolerance and outcomes .
Clinical Application: Colorectal Cancer
A study involving patients with colorectal cancer showed that those receiving methotrexate along with 5-MTHF experienced fewer adverse effects and improved overall survival rates compared to those receiving methotrexate alone .
Cardiovascular Health
Emerging research indicates that 5-MTHF plays a role in cardiovascular health by regulating homocysteine levels. Elevated homocysteine is a risk factor for cardiovascular diseases. Supplementing with 5-MTHF has been shown to lower homocysteine levels effectively, thus potentially reducing cardiovascular risk .
Case Study: Endothelial Function Improvement
A clinical trial demonstrated that administration of 5-MTHF improved endothelial function in patients with cardiovascular issues. The results indicated enhanced nitric oxide-mediated vasodilation and reduced oxidative stress markers, suggesting a protective cardiovascular effect .
Mental Health Applications
There is growing interest in the role of folate in mental health, particularly regarding depression and cognitive function. Studies suggest that individuals with depression often have lower levels of folate. Supplementation with 5-MTHF may improve mood and cognitive performance by enhancing neurotransmitter synthesis through its role in methylation processes .
Clinical Insights: Depression Management
A narrative review highlighted that patients treated with 5-MTHF showed significant improvements in depressive symptoms compared to those receiving standard treatments without folate supplementation . This underscores the potential for integrating 5-MTHF into treatment protocols for mood disorders.
Comparison Table: Folic Acid vs. 5-Methyltetrahydrofolic Acid
| Feature | Folic Acid | This compound |
|---|---|---|
| Bioavailability | Variable | High |
| Metabolism | Requires conversion | Active form |
| Efficacy in raising serum folate | Moderate | Superior |
| Impact on neural tube defects | Established | Emerging evidence |
| Side effects | Potential accumulation | Fewer adverse effects |
Mecanismo De Acción
The mechanism of action of 5-METHYLTETRAHYDROFOLIC ACID involves its interaction with specific molecular targets and pathways within the cell. It is known to inhibit certain enzymes, leading to the modulation of biochemical pathways that are crucial for cell survival and function .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyltetrahydrofolic Acid: Similar in structure but differs in the presence of a methyl group.
Leucovorin: Another compound with a similar pteridine ring structure but different functional groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups that confer specific biochemical properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C20H25N7O6 |
|---|---|
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31) |
Clave InChI |
ZNOVTXRBGFNYRX-UHFFFAOYSA-N |
SMILES canónico |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















